![molecular formula C15H16N4OS B6459077 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole CAS No. 2549006-87-1](/img/structure/B6459077.png)
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Anticancer Properties
Imidazole derivatives have demonstrated potential as anticancer agents. Researchers have investigated the cytotoxic effects of compounds containing imidazole rings, including 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole . These studies explore their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .
Antifungal Activity
Imidazole-based compounds often exhibit antifungal properties. Researchers have evaluated the efficacy of such molecules against various fungal pathogens. The benzothiazole-imidazole hybrid may serve as a potential antifungal agent, contributing to the development of novel treatments for fungal infections .
Antiviral Applications
Imidazole derivatives have been investigated for their antiviral activity. While specific studies on 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole are limited, its structural features suggest potential antiviral effects. Further research is needed to explore its activity against specific viruses .
Anti-Tubercular Properties
Given the urgent need for new anti-tubercular drugs, compounds containing imidazole moieties have attracted attention. Researchers have synthesized and evaluated imidazole-based derivatives for their activity against Mycobacterium tuberculosis. The benzothiazole-imidazole hybrid could contribute to this field .
Antimalarial Investigations
Imidazole-containing compounds have been studied as potential antimalarial agents. Although research on our compound of interest is scarce, its structural features warrant exploration in the context of malaria treatment .
Plant Growth Stimulants
Interestingly, some imidazole complexes have been tested as seedling coatings to enhance plant growth. While not extensively studied, the benzothiazole-imidazole hybrid may have applications in agriculture and crop protection .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-20-12-3-2-4-13-14(12)17-15(21-13)19-8-11(9-19)7-18-6-5-16-10-18/h2-6,10-11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWAKFADZVOFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole |
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